3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid
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Overview
Description
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H9BF2O4 and a molecular weight of 217.96 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxymethoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid typically involves the reaction of 3,5-difluoro-2-hydroxybenzaldehyde with methoxymethyl chloride in the presence of a base to form the methoxymethoxy derivative. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid and facilitate the coupling reaction.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Biaryls: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.
Medicine: Investigated for its potential use in the development of boron-containing drugs, which can have unique properties such as improved bioavailability and targeted delivery.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst to form a palladium-boron complex. This complex subsequently undergoes reductive elimination to form the desired product . The molecular targets and pathways involved in biological applications are still under investigation, but the compound is known to interact with various enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.
3,5-Difluoro-2-methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness
3,5-Difluoro-2-(methoxymethoxy)phenylboronic acid is unique due to the presence of both fluorine atoms and a methoxymethoxy group, which can influence its reactivity and selectivity in chemical reactions. The combination of these functional groups can enhance the compound’s stability and make it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
[3,5-difluoro-2-(methoxymethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O4/c1-14-4-15-8-6(9(12)13)2-5(10)3-7(8)11/h2-3,12-13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTMGMXZBGEHEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCOC)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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